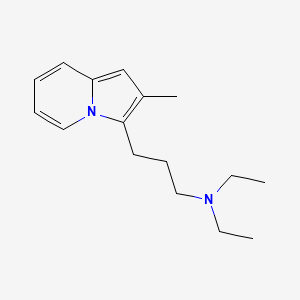
1,1'-Phosphanediylbis(2,2-dimethylpropan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) is an organophosphorus compound that features a phosphorus atom bonded to two 2,2-dimethylpropan-1-one groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) typically involves the reaction of phosphorus trichloride with 2,2-dimethylpropan-1-one in the presence of a base. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition.
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
科学的研究の応用
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
類似化合物との比較
Similar Compounds
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one): is similar to other organophosphorus compounds such as triphenylphosphine and tributylphosphine.
Triphenylphosphine: Commonly used as a ligand in coordination chemistry and catalysis.
Tributylphosphine: Known for its use in organic synthesis and as a reducing agent.
Uniqueness
1,1’-Phosphanediylbis(2,2-dimethylpropan-1-one) is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
63853-20-3 |
|---|---|
分子式 |
C10H19O2P |
分子量 |
202.23 g/mol |
IUPAC名 |
1-(2,2-dimethylpropanoylphosphanyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H19O2P/c1-9(2,3)7(11)13-8(12)10(4,5)6/h13H,1-6H3 |
InChIキー |
WMDMWAUPBITKLV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)PC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
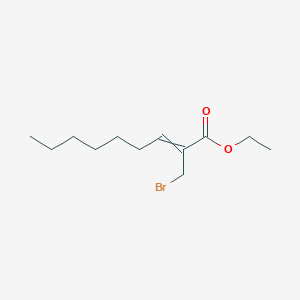
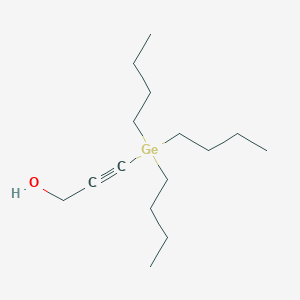
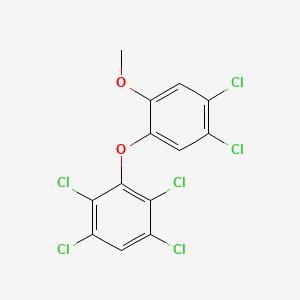
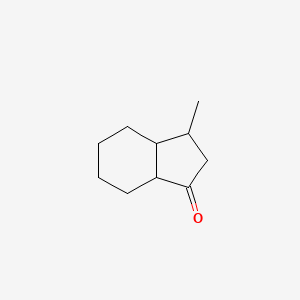
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)

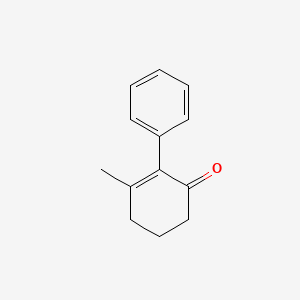

![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
